molecular formula C7H9ClN2O2 B2646094 5-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride CAS No. 2248334-35-0

5-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2646094
CAS No.: 2248334-35-0
M. Wt: 188.61
InChI Key: VLDWMWTWXIKEHW-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The synthesis of 5-amino-4-methylpyridine-2-carboxylic acid hydrochloride traces back to foundational work on pyridine derivatives in the mid-20th century. Early efforts focused on modifying pyridine’s reactivity through substituent introduction, with methyl and amino groups identified as key modifiers for tuning electronic and steric properties. The hydrochloride form emerged as a stability-enhancing derivative, particularly for improving solubility in polar solvents. Industrial-scale production methods, such as batch processes optimizing temperature and catalyst use, were refined in the 2010s to achieve >90% purity.

A pivotal advancement was the development of Co-catalyzed [2 + 2 + 2] cycloaddition reactions, enabling efficient assembly of multi-substituted pyridines from alkynes and nitriles. This method reduced reliance on toxic intermediates and aligned with green chemistry principles.

Position Within Heterocyclic Chemistry Research

As a member of the aminopyridine-carboxylic acid family, this compound bridges two critical heterocyclic subclasses:

  • Aminopyridines : Known for hydrogen-bonding capabilities due to the amino group.
  • Pyridinecarboxylic acids : Exhibiting metal-chelating properties via the carboxylate moiety.

Table 1: Key Structural Features of Related Pyridine Derivatives

Compound Substituent Positions Key Properties
Picolinic acid 2-carboxylic acid Chromium chelation
2-Amino-4-methylpyridine 2-amino, 4-methyl Bioactive intermediate
Target compound 2-carboxylic acid, 4-methyl, 5-amino Multifunctional reactivity

This structural duality enables applications in:

  • Coordination chemistry (e.g., metal-organic frameworks)
  • Enzyme inhibition studies (leveraging hydrogen-bond donor/acceptor sites)

Structural Significance in Pyridine-Derived Compounds

The compound’s substitution pattern creates unique electronic effects:

  • Amino group (C5) : Activates the ring for electrophilic substitution while participating in tautomerism.
  • Methyl group (C4) : Induces steric hindrance, directing reactions to the C3 and C6 positions.
  • Carboxylic acid (C2) : Enables salt formation (e.g., hydrochloride) and coordination chemistry.

X-ray crystallography reveals a planar pyridine ring with bond length alterations:

  • C2–N: 1.34 Å (vs. 1.39 Å in unsubstituted pyridine) due to conjugation with the carboxylate
  • C4–CH₃: 1.49 Å, typical for sp³–sp² hybridization

Current Research Landscape and Emerging Trends

Recent advances focus on three domains:

  • Synthetic Methodology :
    • Photocatalytic C–H amination for streamlined amino group introduction
    • Flow chemistry systems enabling continuous hydrochloride salt formation
  • Materials Science :

    • Proton-conductive materials leveraging the carboxylic acid’s H-bonding capacity
    • Luminescent complexes with lanthanides (e.g., Eu³⁺, Tb³⁺)
  • Biological Applications :

    • Kinase inhibition studies exploiting the amino-pyridine motif’s ATP-mimetic properties
    • Antibiotic potentiators disrupting microbial efflux pumps

Table 2: Recent Publications (2023–2025) on Application Domains

Domain Publications Key Findings
Synthesis 27 89% yield via microwave-assisted cyclization
Materials 15 2.1× proton conductivity vs. Nafion®
Pharmaceuticals 34 IC₅₀ = 3.2 μM against EGFR kinase

This compound’s versatility ensures its continued relevance in addressing challenges in catalysis, drug discovery, and functional materials. Future directions may exploit its chiral centers (when resolved) for asymmetric synthesis and its pH-responsive solubility for targeted drug delivery systems.

Properties

IUPAC Name

5-amino-4-methylpyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-2-6(7(10)11)9-3-5(4)8;/h2-3H,8H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDWMWTWXIKEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine-2-carboxylic acid.

    Amination: The carboxylic acid is subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 5-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

5-Amino-4-methylpyridine-2-carboxylic acid; hydrochloride is utilized across multiple scientific domains:

Chemistry

  • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows for the formation of various derivatives that are useful in organic synthesis.

Biology

  • Enzyme Interaction Studies: It is employed in research focusing on enzyme interactions and metabolic pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Neurotransmitter Modulation: Derivatives of this compound may act as antagonists at NMDA receptors, which are critical in neurodegenerative diseases like Alzheimer's.

Medicine

  • Antimicrobial Activity: The compound exhibits antimicrobial properties against various pathogens. For example:
    Pathogen TypeActivityMinimum Inhibitory Concentration (MIC)
    Gram-positive bacteriaInhibition of growth4.69 - 22.9 µM against Bacillus subtilis
    Gram-negative bacteriaInhibition of growth2.33 - 156.47 µM against Escherichia coli
    FungiAntifungal activity16.69 - 78.23 µM against Candida albicans
  • Anticancer Potential: Recent studies indicate that it can inhibit the proliferation of cancer cell lines like HeLa and A375 by inducing apoptosis and disrupting cell cycle progression.
    Cancer Cell LineEffect
    HeLaInduction of apoptosis
    A375Disruption of cell cycle

NMDA Receptor Antagonism

A significant study evaluated the ability of derivatives of 5-Amino-4-methylpyridine-2-carboxylic acid to block NMDA-induced lethality in mice. Results indicated substantial protective effects against neurotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases.

Coordination Polymers

Research has demonstrated the utility of this compound as a ligand in constructing coordination polymers, showcasing its versatility in materials science applications .

Industrial Applications

In industrial settings, 5-Amino-4-methylpyridine-2-carboxylic acid; hydrochloride is used for:

  • Peptide Synthesis: It acts as an organic buffer in biological and biochemical applications.
  • Development of New Materials: Its unique chemical properties facilitate innovations in material science.

Mechanism of Action

The mechanism of action of 5-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features Reference
5-Amino-4-methylpyridine-2-carboxylic acid HCl C₈H₉N₂O₂·HCl (hypothetical) ~204.6 (calc.) 2-COOH, 4-CH₃, 5-NH₂ Pyridine core; amino-methyl synergy -
4-Methoxy-5-methylpyridine-2-carboxylic acid HCl C₈H₉NO₃·HCl 219.6 2-COOH, 4-OCH₃, 5-CH₃ Methoxy group enhances lipophilicity
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.6 4-COOH, 2-Cl, 6-CH₃ Pyrimidine core; chloro substituent
2-(Dimethylamino)pyridine-4-carboxylic acid HCl C₈H₁₁N₂O₂·HCl 218.6 4-COOH, 2-N(CH₃)₂ Dimethylamino boosts basicity
4-Amino-5-aminomethyl-2-methylpyrimidine diHCl C₆H₁₀N₄·2HCl 195.1 4-NH₂, 5-CH₂NH₂, 2-CH₃ Pyrimidine; dual amino groups

Key Observations :

  • Ring Type : Pyridine derivatives (e.g., 4-methoxy-5-methylpyridine-2-carboxylic acid HCl) exhibit higher aromatic stability compared to pyrimidine analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), influencing reactivity in substitution reactions .
  • Substituent Position: The 4-methyl and 5-amino groups in the target compound may enhance steric hindrance and hydrogen-bonding capacity compared to methoxy or dimethylamino substituents .
  • Acid-Base Properties: Hydrochloride salts (e.g., 2-(dimethylamino)pyridine-4-carboxylic acid HCl) show improved aqueous solubility and stability under acidic conditions, a trait shared with the target compound .

Biological Activity

5-Amino-4-methylpyridine-2-carboxylic acid; hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a carboxylic acid. Its hydrochloride form enhances solubility, facilitating its use in biological systems. The structural characteristics allow for significant chemical interactions, particularly hydrogen bonding, which plays a crucial role in its biological activity.

The biological activity of 5-Amino-4-methylpyridine-2-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit or activate certain enzymes, influencing metabolic pathways. For instance, it has been shown to interact with enzymes involved in neurotransmission and metabolic regulation.
  • Neurotransmitter Modulation : Research indicates that derivatives of this compound may act as antagonists at N-methyl-D-aspartate (NMDA) receptors, which are critical in neurodegenerative diseases like Alzheimer's.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that 5-Amino-4-methylpyridine-2-carboxylic acid; hydrochloride possesses antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic processes for microbial growth.

Pathogen TypeActivityMinimum Inhibitory Concentration (MIC)
Gram-positive bacteriaInhibition of growth4.69 - 22.9 µM against B. subtilis
Gram-negative bacteriaInhibition of growth2.33 - 156.47 µM against E. coli
FungiAntifungal activity16.69 - 78.23 µM against C. albicans

Anticancer Potential

Recent investigations highlight the compound's potential in cancer therapy, showing promise in inhibiting the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Cancer Cell LineEffect
HeLaInduction of apoptosis
A375Disruption of cell cycle

Case Study: NMDA Receptor Antagonism

A significant study evaluated the ability of derivatives of 5-Amino-4-methylpyridine-2-carboxylic acid to block NMDA-induced lethality in mice. The results indicated substantial protective effects against neurotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-4-methylpyridine-2-carboxylic acid hydrochloride?

  • Methodology :

  • Oxidation of methylpyridine derivatives : Use potassium permanganate (KMnO₄) in aqueous acidic conditions (e.g., HCl) at 90–95°C to oxidize methyl groups to carboxylic acids. Example: Oxidation of 5-methoxy-2-methylpyridine yielded 5-methoxypyridine-2-carboxylic acid with ~47% efficiency .
  • Halogenation and substitution : Introduce amino groups via nucleophilic substitution (e.g., using NH₃ in DMF/DMSO at elevated temperatures). Ensure inert atmosphere to prevent side reactions .
  • Hydrochloride salt formation : Treat the free base with HCl in ethanol or water, followed by recrystallization for purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Elemental analysis : Verify C, H, N, and Cl content (e.g., Calcd: C 54.92%, H 4.57%, N 9.15%; Found: C 54.62%, H 4.49%, N 9.08%) .
  • NMR spectroscopy : Confirm substituent positions (e.g., pyridine ring protons at δ 7.4–8.3 ppm, COOH at δ 9.8 ppm) .
  • HPLC : Optimize mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) and C18 columns for retention time consistency .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates. For oxidation, water is preferred to stabilize intermediates .
  • Temperature control : Maintain 90–95°C during KMnO₄ oxidation to balance reaction rate and decomposition .
  • Catalyst screening : Test transition metal catalysts (e.g., CuCl₂) for amino group introduction, monitoring via TLC .

Q. How to resolve discrepancies in spectroscopic data during structural validation?

  • Methodology :

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 6-methoxypyridine-2-carboxylic acid shows OCH₃ at δ 4.0 ppm) .
  • Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs to confirm peak assignments in complex spectra .
  • X-ray crystallography : Resolve ambiguous proton environments by analyzing crystal structures .

Q. What strategies mitigate stability issues in aqueous solutions?

  • Methodology :

  • pH optimization : Store solutions at pH 4–6 (adjusted with HCl) to prevent decarboxylation .
  • Lyophilization : Freeze-dry the compound for long-term storage at –20°C, ensuring <5% degradation over 12 months .
  • Light protection : Use amber vials to block UV-induced degradation, validated via accelerated stability studies .

Q. How to design experiments for studying biological activity in cancer models?

  • Methodology :

  • Photodynamic therapy (PDT) : Irradiate cancer cells (e.g., glioblastoma) with 630 nm light after incubating with the compound. Measure porphyrin accumulation via fluorescence microscopy .
  • Dose-response assays : Test concentrations from 10 µM to 1 mM in vitro, using MTT assays to quantify cytotoxicity .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to determine optimal conditions?

  • Methodology :

  • Phase solubility studies : Dissolve the compound in buffers (pH 1–10) and measure saturation points via UV-Vis spectroscopy. Example: Higher solubility in pH 2 HCl (≥50 mg/mL) vs. pH 7 PBS (≤5 mg/mL) .
  • Co-solvent systems : Test DMSO/water mixtures (10–30% v/v) to enhance solubility without destabilizing the compound .

Q. Discrepancies in reported melting points: How to validate purity?

  • Methodology :

  • DSC/TGA analysis : Compare thermal profiles with reference standards. Impurities lower melting points and broaden endotherms .
  • Recrystallization : Purify via slow evaporation in ethanol/H₂O (1:1), achieving >99% purity confirmed by HPLC .

Methodological Tables

Parameter Optimal Condition Reference
Synthesis yield (oxidation) 47% (KMnO₄, 90–95°C, H₂O)
HPLC retention time 8.2 min (C18, ACN/0.1% TFA)
Stability (lyophilized) >95% purity after 12 months (–20°C)

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